2-Isopropyl-4-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropyl-4-methylpyrimidine is an organic compound belonging to the pyrimidine family, characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-4-methylpyrimidine typically involves the reaction of isopropylamidine with an alkyl acetoacetate in an alkaline lower alkanol solvent system. This reaction is carried out under controlled multi-stage conditions to minimize the formation of unwanted by-products . Another method involves the reaction of 6-hydroxy-2-isopropyl-4-methylpyrimidine with phosphorus oxychloride (POCl3) at 70°C for 2 hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow multi-stage reactors to ensure higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-4-methylpyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, particularly halogenation, where hydrogen atoms are replaced by halogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like phosphorus oxychloride for substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation with phosphorus oxychloride yields 4-chloro-2-isopropyl-6-methylpyrimidine .
Scientific Research Applications
2-Isopropyl-4-methylpyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It has been studied for its potential antifungal and antimicrobial properties.
Medicine: Research has explored its potential as an anti-inflammatory agent.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Isopropyl-4-methylpyrimidine involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity is attributed to its ability to inhibit the expression and activities of certain inflammatory mediators such as prostaglandin E2 and inducible nitric oxide synthase .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Isopropyl-4-methylpyrimidine include:
- 4-Chloro-2-isopropyl-6-methylpyrimidine
- 2-Isopropyl-4-methyl-6-hydroxypyrimidine
Uniqueness
What sets this compound apart from its similar compounds is its unique combination of isopropyl and methyl groups at specific positions on the pyrimidine ring, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-methyl-2-propan-2-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-6(2)8-9-5-4-7(3)10-8/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMMIDIUFGZLEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00506774 |
Source
|
Record name | 4-Methyl-2-(propan-2-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00506774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74502-86-6 |
Source
|
Record name | 4-Methyl-2-(propan-2-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00506774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.